2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline
Overview
Description
2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline is an organic compound with the molecular formula C13H8Cl2N2O. This compound belongs to the class of benzoxazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . The compound is characterized by the presence of a benzoxazole ring fused with a chlorinated aniline moiety, making it a valuable intermediate in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with chlorinated aromatic aldehydes or ketones under acidic or basic conditions . The reaction is often catalyzed by metal catalysts such as iron(III) chloride or copper(II) acetate, which facilitate the formation of the benzoxazole ring . The reaction conditions usually involve heating the reactants in a suitable solvent like toluene or ethanol at elevated temperatures (110°C) for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzoxazole ring can be oxidized to form quinone derivatives under oxidative conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media are employed.
Major Products Formed
Substitution Products: Various substituted benzoxazole derivatives depending on the nucleophile used.
Oxidation Products:
Reduction Products:
Scientific Research Applications
2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound’s benzoxazole ring is known to interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering receptor function . This interaction can result in various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
- 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzene-1-sulfonamide
- 3-(5-Chlorobenzo[d]oxazol-2-yl)aniline
Uniqueness
2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various biologically active compounds and materials with advanced electronic properties .
Properties
IUPAC Name |
2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-8-2-4-12-11(6-8)17-13(18-12)7-1-3-9(15)10(16)5-7/h1-6H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNNZQDEWJJPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)Cl)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243266 | |
Record name | 2-Chloro-5-(5-chloro-2-benzoxazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443290-23-1 | |
Record name | 2-Chloro-5-(5-chloro-2-benzoxazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443290-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(5-chloro-2-benzoxazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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